tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate
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Overview
Description
Tert-butyl (3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)methylcarbamate: is a chemical compound with the molecular formula C14H16N2O5. It is a member of the oxazine family, which is known for its diverse biological and chemical properties. This compound is often used in research settings due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)methylcarbamate typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl carbamate with a suitable benzo[b][1,4]oxazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive intermediates .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of tert-butyl (3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The oxazine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and cellular responses .
Comparison with Similar Compounds
- 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Comparison: Compared to these similar compounds, tert-butyl (3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)methylcarbamate is unique due to the presence of the tert-butyl carbamate group. This group can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl N-[(3-oxo-4H-1,4-benzoxazin-6-yl)methyl]carbamate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)15-7-9-4-5-11-10(6-9)16-12(17)8-19-11/h4-6H,7-8H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
GDFHASPUHWMZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)OCC(=O)N2 |
Origin of Product |
United States |
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